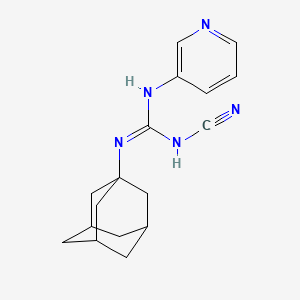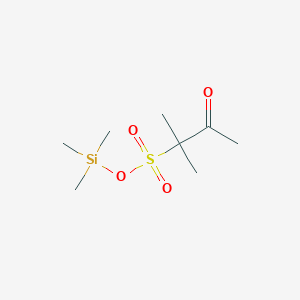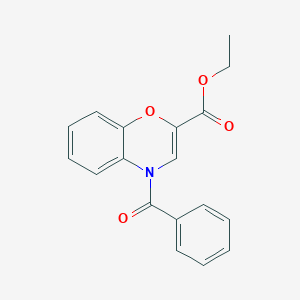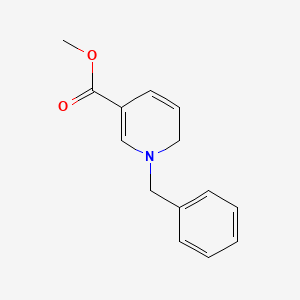
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C14H15NO3. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzyl group attached to the nitrogen atom of the dihydropyridine ring and a methyl ester group at the 3-position of the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate can be synthesized through a catalytic multicomponent reaction involving terminal alkynes, isocyanates, and malonates . The reaction proceeds via the formation of copper acetylides, which attack isocyanates to form propargylic amide species. These intermediates then react with malonates in the presence of t-butyl lithium (t-BuOLi) to form the desired dihydropyridine-3-carboxylate . This method is advantageous due to its broad scope, ease of implementation, and the ability to create three covalent bonds in one pot.
Industrial Production Methods
Industrial production of this compound typically involves similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the reaction and the availability of raw materials make this method suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the fully saturated piperidine derivative.
Substitution: The products depend on the nucleophile used but can include various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels . By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This mechanism underlies its potential use as a calcium channel blocker in the treatment of cardiovascular diseases .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-methyl-1,2-dihydropyridine-3-carboxylate
- Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate
- 1,4-Dihydropyridine derivatives
Uniqueness
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, while the methyl ester group provides a site for further chemical modifications .
Propiedades
Número CAS |
71127-33-8 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
methyl 1-benzyl-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-8,11H,9-10H2,1H3 |
Clave InChI |
ATSNIEUEJQAIDJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
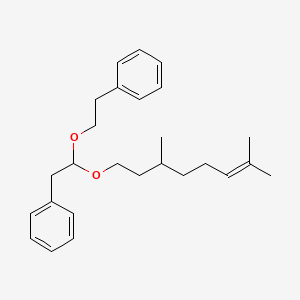
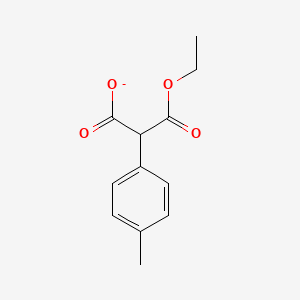
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)

methanone](/img/structure/B14463638.png)
![Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride](/img/structure/B14463656.png)
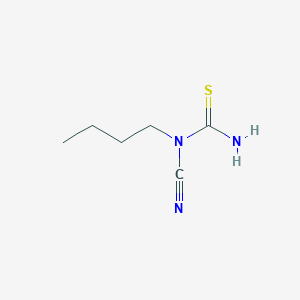
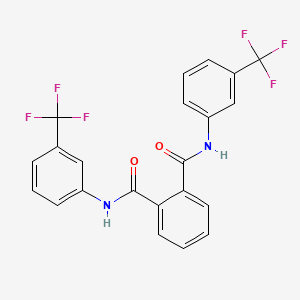
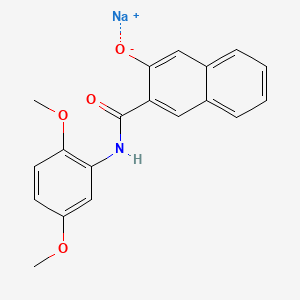
![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
